Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester
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Overview
Description
Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone and a phenolic group with bulky tert-butyl substituents. The presence of these groups imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester typically involves multiple steps. One common method includes the esterification of butanoic acid with methanol in the presence of an acid catalyst. The phenolic group is introduced through a Friedel-Crafts alkylation reaction, where tert-butyl groups are added to the phenol ring. The final step involves the condensation of the phenolic compound with butanoic acid under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its phenolic group, which can donate hydrogen atoms and scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress in biological systems. The compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Similar antioxidant properties but lacks the ester group.
Butylated Hydroxyanisole (BHA): Another antioxidant with a different structural framework.
Tert-Butylhydroquinone (TBHQ): Shares the tert-butyl groups but has a different core structure.
Uniqueness
Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester is unique due to its combination of a butanoic acid ester and a phenolic group with bulky tert-butyl substituents. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
83677-20-7 |
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Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl (2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-hydroxybutanoate |
InChI |
InChI=1S/C20H30O4/c1-19(2,3)15-11-13(10-14(8-9-21)18(23)24-7)12-16(17(15)22)20(4,5)6/h10-12,21-22H,8-9H2,1-7H3/b14-10+ |
InChI Key |
JEYSKSLKODWJJR-GXDHUFHOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\CCO)/C(=O)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(CCO)C(=O)OC |
Origin of Product |
United States |
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